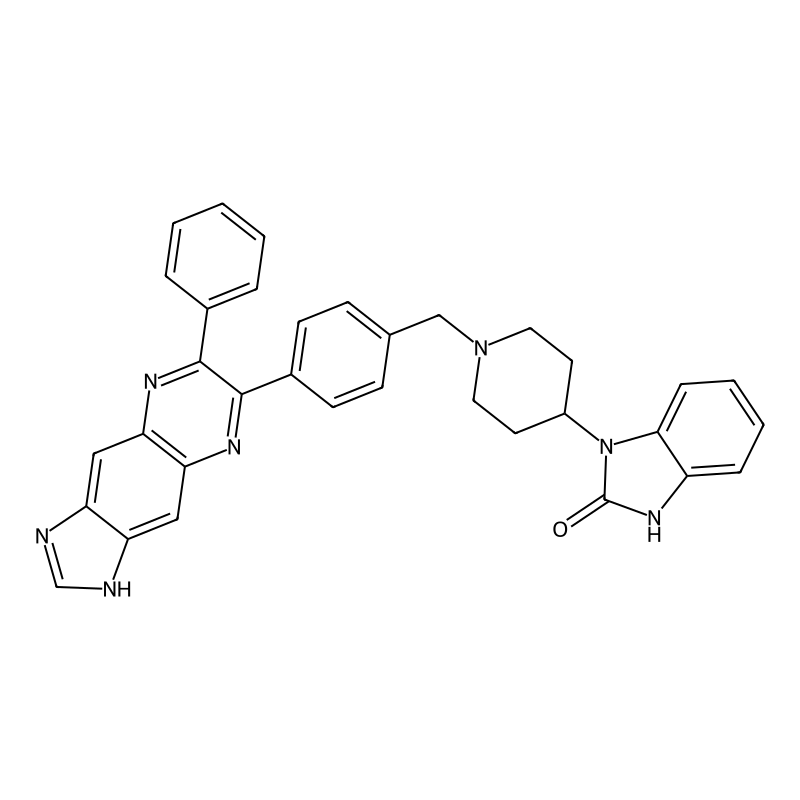Wnt Signaling Pathway Netpath
CAS No.:552325-73-2
Molecular Formula:C22H22N4O
Molecular Weight:358.4 g/mol
Availability:
In Stock
CAS No.:612847-09-3
Molecular Formula:C34H29N7O
Molecular Weight:551.6 g/mol
Availability:
In Stock
CAS No.:552325-16-3
Molecular Formula:C24H23N5O
Molecular Weight:397.5 g/mol
Availability:
In Stock
CAS No.:133052-90-1
Molecular Formula:C25H24N4O2
Molecular Weight:412.5 g/mol
Availability:
In Stock
CAS No.:17374-26-4
Molecular Formula:C6HBr4N3
Molecular Weight:434.71 g/mol
Availability:
In Stock
CAS No.:142561-96-4
Molecular Formula:C35H46O14
Molecular Weight:690.7 g/mol
Availability:
In Stock





